![molecular formula C17H34N2O4 B613680 Boc-Leu-psi(CH2NH)Leu-OH CAS No. 127370-77-8](/img/structure/B613680.png)
Boc-Leu-psi(CH2NH)Leu-OH
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Description
Boc-Leu-psi(CH2NH)Leu-OH, also known as Boc-Leu-Phe-OH, is a synthetic peptide that has been used in a variety of scientific research applications. It is a dipeptide composed of two amino acids, leucine and phenylalanine, linked by a peptide bond. This peptide has been extensively studied due to its unique properties, which make it an attractive molecule for use in laboratory experiments.
Scientific Research Applications
Peptide Research
“Boc-Leu-psi(CH2NH)Leu-OH” has been used in peptide research, particularly in the synthesis of pseudopeptide analogs . These analogs have shown high biological activity in inhibiting the release of growth hormones, insulin, and glucagon .
Chemical Synthesis
Beyond the pharmaceutical realm, “Boc-Leu-psi(CH2NH)Leu-OH” finds its applications in the broader field of chemical synthesis . Its unique structural features and reactivity make it a valuable reagent in the creation of complex organic molecules with tailored properties .
Material Science
“Boc-Leu-psi(CH2NH)Leu-OH” has potential applications in material science. The unique physical and chemical properties of this compound make it a topic of extensive research in this field.
Pharmaceutical Formulation
The inclusion of peptide drugs in pharmaceutical formulations has become more contemporary and recurrent . “Boc-Leu-psi(CH2NH)Leu-OH” is one such peptide that has potential therapeutic applications .
Protein Binding
“Boc-Leu-psi(CH2NH)Leu-OH” is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . This helps in developing relationships between proteins and other cellular components .
Cancer Research
The cyclic peptide containing “Boc-Leu-psi(CH2NH)Leu-OH” shows high antiproliferative effects in an in vitro assay with A431 cancer cells . This suggests its potential application in cancer research .
properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJRVDWFEBEO-KBPBESRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Leu-psi(CH2NH)Leu-OH |
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